Dramedilol

Description

Nomenclature and Classification within Pharmaceutical Research Context

Dramedilol is chemically identified by its systematic International Union of Pure and Applied Chemistry (IUPAC) name: Acetone (- )-(6-(3-((3,4-dimethoxyphenethyl)amino)-2-hydroxypropoxy)-3-pyridazinyl)hydrazone. Its identity is further standardized by the Chemical Abstracts Service (CAS) registry number 76953-65-6.

In the context of pharmaceutical research, this compound is classified as a β-adrenoceptor antagonist, commonly known as a beta-blocker. A key characteristic that distinguishes it within this class is its additional peripheral vasodilatory activity. This dual mechanism of action is often indicated by the common stem "-dilol" in its nonproprietary name, a convention used in pharmaceutical nomenclature to denote vasodilating β-blockers. who.intwho.intscribd.com Other compounds sharing this characteristic include Carvedilol and Labetalol.

Table 1: Chemical and Pharmacological Classification of this compound

| Identifier | Value |

| IUPAC Name | Acetone (- )-(6-(3-((3,4-dimethoxyphenethyl)amino)-2-hydroxypropoxy)-3-pyridazinyl)hydrazone |

| CAS Number | 76953-65-6 |

| Chemical Formula | C20H29N5O4 |

| Molecular Weight | 403.48 g/mol |

| Pharmacological Class | β-Adrenoceptor Antagonist with Vasodilating Properties |

Historical Overview of Initial Research and Development Focus on this compound

The initial research and development of this compound were undertaken by the pharmaceutical company ISF, which later became part of SmithKline Beecham (now GlaxoSmithKline, GSK Plc). The primary focus of its development was within the therapeutic area of cardiovascular diseases.

Given its pharmacological profile as a beta-blocker with vasodilating effects, the research and development efforts for this compound were centered on its potential as an antihypertensive agent. nih.govphysio-pedia.comajpbp.com The rationale for developing such a compound was to combine the heart rate and contractility-reducing effects of beta-blockade with the blood pressure-lowering effects of vasodilation. This combination was theoretically advantageous for the management of hypertension, as it could offer a multi-faceted approach to blood pressure control. The vasodilatory action helps to decrease peripheral resistance, while the beta-blocking action mitigates the reflex tachycardia that can sometimes occur with standalone vasodilators.

Despite its promising pharmacological profile, the development of this compound was ultimately discontinued. The specific reasons for the cessation of its development are not widely detailed in publicly available scientific literature.

Current Status and Trajectory of Academic Investigation into this compound

Based on a comprehensive review of recent scientific literature, there is a notable absence of current, active academic investigation specifically focused on this compound. The compound does not appear to be the subject of ongoing clinical trials or significant preclinical research for new therapeutic applications.

The trajectory of academic interest in this compound appears to have waned following its discontinuation by the developing pharmaceutical company. While the broader classes of beta-blockers and vasodilators continue to be areas of active research, this compound itself has largely become a compound of historical interest within pharmaceutical development. There is no significant evidence to suggest a resurgence of academic inquiry into its potential uses or mechanisms of action in the contemporary research landscape.

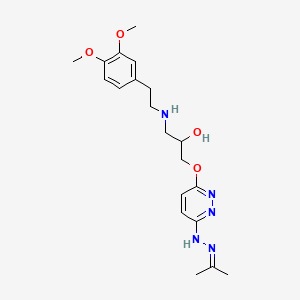

Structure

2D Structure

3D Structure

Properties

CAS No. |

76953-65-6 |

|---|---|

Molecular Formula |

C20H29N5O4 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol |

InChI |

InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24) |

InChI Key |

HLUGSJZJQJZYAE-UHFFFAOYSA-N |

SMILES |

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |

Canonical SMILES |

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |

Origin of Product |

United States |

Pharmacological Classification and Molecular Mechanisms of Dramedilol

Classification within the Beta-Adrenoceptor Antagonist Family

Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a heterogeneous class of drugs categorized based on their receptor selectivity and intrinsic sympathomimetic activity (ISA).

Receptor Selectivity : This refers to the drug's relative affinity for β1 and β2 adrenergic receptors.

Non-selective (First Generation) : These agents block β1 and β2 receptors to a similar extent.

β1-selective or "Cardioselective" (Second Generation) : These drugs have a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors found in bronchial and vascular smooth muscle.

Third Generation : These beta-blockers possess additional vasodilatory properties, mediated either through blockade of α1-adrenoceptors or by promoting the release of nitric oxide.

Intrinsic Sympathomimetic Activity (ISA) : Some beta-blockers are partial agonists, meaning they can weakly stimulate the beta-adrenergic receptor in addition to blocking the binding of more potent endogenous catecholamines like epinephrine and norepinephrine (B1679862). nih.govrxlist.comnih.gov This partial agonism is termed ISA. taylorandfrancis.com Agents with ISA can cause a smaller reduction in resting heart rate and cardiac output compared to those without this property. nih.gov

Molecular Basis of Beta-Adrenoceptor Antagonism by Dramedilol

As a beta-adrenoceptor antagonist, the fundamental molecular mechanism of this compound is to bind to beta-adrenergic receptors and competitively inhibit the binding of endogenous catecholamines such as epinephrine and norepinephrine.

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) embedded in the cell membranes of various tissues, including the heart, lungs, and vascular smooth muscle. When activated by agonist catecholamines, these receptors trigger a downstream signaling cascade. By occupying the receptor's binding site, a beta-antagonist like this compound prevents this activation. This blockade inhibits the normal sympathetic nervous system effects mediated through these receptors. The antagonism is competitive and reversible, meaning that the blockade can be overcome by a sufficiently high concentration of an agonist.

Receptor Subtype Selectivity and Functional Activity Profiling of this compound

A comprehensive understanding of a beta-blocker's pharmacology requires quantitative analysis of its interaction with different adrenoceptor subtypes (β1, β2, and β3). This is achieved through receptor binding and functional assays.

Receptor Subtype Selectivity : This is determined by measuring the affinity of the drug for each receptor subtype. Affinity is typically expressed as the inhibition constant (Ki) or the pA2 value, derived from radioligand binding studies. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for different receptors (e.g., Ki(β2)/Ki(β1)) quantifies the drug's selectivity. For example, a high ratio indicates β1-selectivity.

Functional Activity Profiling : This involves assessing the drug's effect on receptor signaling in a cellular context. For beta-receptors, a common functional assay measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov An antagonist will block the cAMP production stimulated by an agonist like isoproterenol. A partial agonist (a drug with ISA) will cause a submaximal stimulation of cAMP on its own. nih.gov

Detailed receptor binding affinity data and functional activity profiles for this compound are not available in the peer-reviewed scientific literature. The table below illustrates the type of data required for such profiling, with the status for this compound noted as unavailable.

| Compound | β1-Adrenoceptor Affinity (Ki, nM) | β2-Adrenoceptor Affinity (Ki, nM) | β3-Adrenoceptor Affinity (Ki, nM) | Selectivity Ratio (Ki β2 / Ki β1) | Intrinsic Sympathomimetic Activity (ISA) |

|---|---|---|---|---|---|

| This compound (ISF 3382) | Data not available | Data not available | Data not available | Data not available | Data not available |

Cellular Signaling Pathway Modulation Initiated by this compound Interaction

The interaction of this compound with beta-adrenoceptors is expected to modulate intracellular signaling pathways, primarily the adenylyl cyclase cascade.

Beta-1 and beta-2 adrenoceptors are canonically coupled to the stimulatory G-protein (Gs). When an agonist binds to the receptor, the Gs protein is activated, which in turn activates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). nih.gov cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility).

As a beta-adrenoceptor antagonist, this compound would bind to the receptor but fail to induce the conformational change necessary for Gs protein activation. By occupying the receptor, it prevents agonists from binding and initiating this cascade. The net effect is an inhibition of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to an attenuation of the downstream physiological effects of sympathetic stimulation. Specific studies confirming the precise impact of this compound on these signaling components have not been publicly documented.

In Vitro Pharmacological and Mechanistic Investigations of Dramedilol

Receptor Binding Kinetics and Affinity Determinations for Dramedilol

The initial characterization of a compound like this compound involves determining its binding affinity and kinetics to its intended biological target. These studies are crucial for understanding the drug-receptor interaction, which is fundamental to its pharmacological effect.

Key Concepts in Receptor Binding:

Affinity: Refers to the strength of the interaction between a drug and its receptor. It is often quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher affinity, meaning a lower concentration of the drug is needed to occupy 50% of the receptors at equilibrium. youtube.com

Association Rate (k-on): This constant represents the rate at which the drug binds to the receptor. scholarsresearchlibrary.com

Dissociation Rate (k-off): This constant indicates the rate at which the drug-receptor complex breaks apart. scholarsresearchlibrary.com The residence time of a drug at its receptor, which can be a critical determinant of its pharmacological activity, is inversely related to the k-off. ibmc.msk.ru

These parameters are typically determined using in vitro assays, which are essential for the rational design of drugs with desired properties. ibmc.msk.runih.gov

Enzyme Interaction Profiling of this compound

A comprehensive in vitro evaluation includes assessing the compound's potential to interact with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. These interactions are critical for predicting drug-drug interactions (DDIs). nih.govmdpi.com

Studies are conducted to determine if this compound can inhibit or induce the activity of major CYP isoforms. mdpi.com

Inhibition: Assays using human liver microsomes or recombinant CYP enzymes are performed to measure the ability of this compound to inhibit the metabolism of specific probe substrates for each major CYP isoform. nih.govcriver.com Inhibition can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity. criver.com

Induction: The potential for this compound to increase the expression of CYP enzymes is typically evaluated using primary human hepatocytes. nih.gov Induction can enhance the metabolism of co-administered drugs, possibly reducing their efficacy. criver.comyoutube.com

The major CYP enzymes typically investigated include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, as they are responsible for the metabolism of a majority of drugs on the market. mdpi.comcriver.com

Further studies are conducted to understand the mechanism of any observed enzyme inhibition.

Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme and can be readily reversed. It is often competitive, where the inhibitor and substrate compete for the same active site. nih.gov

Irreversible and Time-Dependent Inhibition (TDI): This involves the covalent modification of the enzyme by the inhibitor, often after metabolic activation. This type of inhibition is of greater clinical concern as it requires the synthesis of new enzyme to restore activity. nih.gov

Drug Transporter Interaction Assays (e.g., uptake and efflux transporters)

A drug's interaction with transporters is a key factor in its absorption, distribution, and excretion. In vitro assays are used to determine if a compound is a substrate or inhibitor of key uptake and efflux transporters. bioivt.comnih.gov Regulatory agencies like the FDA and EMA recommend testing for interactions with transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), and others. wjgnet.com

Various in vitro models are available for these assays, including:

Cell-based assays: Using polarized cell monolayers (like Caco-2 or MDCKII cells) overexpressing specific transporters to measure vectorial transport. europeanpharmaceuticalreview.com

Vesicular transport assays: Utilizing inside-out membrane vesicles from cells overexpressing the transporter of interest. wjgnet.comeuropeanpharmaceuticalreview.com

In Vitro Metabolic Pathways and Metabolite Identification of this compound (e.g., using human liver microsomes, hepatocytes)

Understanding the metabolic fate of a new chemical entity is a critical component of preclinical development. creative-biolabs.com In vitro systems are used to identify the metabolic pathways and characterize the resulting metabolites. escientificpublishers.com

Commonly used in vitro systems include:

Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of CYP enzymes and are widely used for phase I metabolism studies. eurofinsdiscovery.comscispace.com

Hepatocytes: Primary hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and provide a more complete picture of a drug's metabolism. scispace.comresearchgate.netnih.gov

S9 Fraction: This is another subcellular fraction that contains both microsomal and cytosolic enzymes. scispace.com

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to separate and identify the metabolites formed in these in vitro systems. escientificpublishers.commdpi.com These studies help to predict in vivo metabolic clearance and identify potentially active or toxic metabolites. bioivt.com

Preclinical in Vivo Pharmacological Characterization of Dramedilol Non Human Models

Pharmacodynamic Response Assessment in Relevant Animal Models (e.g., cardiovascular system modulation)

Information regarding the specific pharmacodynamic responses of Dramedilol in animal models is not available in the provided search results. General principles of pharmacodynamics involve studying the relationship between drug concentration and its effect on the body, which is crucial for determining optimal dosage and minimizing side effects. medicilon.com In preclinical studies, this is often assessed using various animal models of disease. medicilon.comnih.gov For a cardiovascular agent, this would typically involve evaluating its effects on parameters such as blood pressure, heart rate, and cardiac output in relevant species.

Validation of this compound's Mechanism of Action in Preclinical Organ Systems

The precise mechanism of action for this compound and its validation in preclinical organ systems could not be determined from the available search results. The validation of a drug's mechanism of action is a critical step in preclinical development and involves demonstrating that the drug interacts with its intended target in a way that produces the desired therapeutic effect. msdvetmanual.com This process often utilizes in vivo models to confirm that the biochemical actions observed in vitro translate to physiological effects in a living organism. nih.gov

In Vivo Metabolite Profiling and Biotransformation Pathways in Preclinical Species

There is no specific information available concerning the in vivo metabolite profiling and biotransformation pathways of this compound in preclinical species. Metabolite profiling is the study of the metabolic fate of a drug to identify and quantify the metabolites formed. wuxiapptec.com This is essential for understanding a drug's clearance, potential for drug-drug interactions, and whether any metabolites are active or toxic. wuxiapptec.com Studies in different preclinical species, such as rats and dogs, are often compared to human profiles to identify the most appropriate species for toxicology studies. nih.gov

Tissue Distribution and Target Engagement Studies in Preclinical Models

Data on the tissue distribution and target engagement of this compound in preclinical models is not present in the search results. Tissue distribution studies are conducted to understand how a drug distributes throughout the body and accumulates in various organs and tissues. dovepress.comnih.gov This information is vital for assessing potential efficacy and toxicity. Target engagement studies would confirm that this compound reaches its intended biological target in these tissues and exerts its pharmacological effect.

Structure Activity Relationship Sar and Computational Studies of Dramedilol

Molecular Descriptors and Chemical Space Exploration for Dramedilol and its Analogs

The exploration of chemical space for a compound like this compound and its potential analogs would typically involve the calculation of various molecular descriptors. univr.itnih.gov These descriptors are numerical values that characterize different aspects of a molecule's structure, such as its size, shape, and electronic properties. ucsb.edu By analyzing these descriptors for a series of related compounds, researchers can understand how structural modifications impact biological activity. This analysis helps in navigating the vast possibilities of chemical space to identify novel compounds with desired therapeutic effects. nih.govfrontiersin.org

Computational Approaches to Structure-Activity Relationship Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the molecular descriptors of a set of compounds with their biological activities. mdpi.comnih.govfrontiersin.org For this compound and its analogs, a QSAR study would involve synthesizing a series of related molecules, measuring their biological activity, and then using statistical methods to build a predictive model. researchgate.netmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D structure of the molecules. mdpi.comnih.govmdpi.comfrontiersin.org These approaches provide a more detailed understanding of the steric and electrostatic interactions between a drug and its target, which can guide the design of more potent and selective compounds. mdpi.comfrontiersin.org

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. dovepress.comnih.govfiveable.mesemanticscholar.org For this compound, identifying its key pharmacophore would involve determining the crucial functional groups and their spatial orientation required for its biological activity. nih.govresearchgate.nettau.ac.il This pharmacophore model could then be used as a template to search for other molecules with similar features, potentially leading to the discovery of new drugs with similar mechanisms of action. researchgate.netdergipark.org.trnih.gov

In Silico Prediction of Molecular Interactions and Target Binding Characteristics

In silico methods, such as molecular docking and molecular dynamics simulations, are used to predict how a molecule like this compound might bind to its biological target at the atomic level. nih.govnih.govbiotech-asia.orgethz.ch Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. nih.govbiotech-asia.org These computational techniques are invaluable for understanding the molecular basis of drug action and for designing new drugs with improved binding affinities. nih.govethz.ch

While a study on the structurally similar compound Carvedilol has explored its in silico interactions with potential viral protein targets, similar research specifically on this compound is not publicly available. nih.gov

Synthesis and Derivatization Strategies of Dramedilol for Research Purposes

Synthetic Routes and Methodologies for Dramedilol and Related Chemical Structures

A plausible synthetic route commences with the preparation of a suitable pyridazine precursor. A key intermediate for this purpose is 6-chloro-3-hydrazinopyridazine. This can be synthesized from 3,6-dichloropyridazine by a nucleophilic substitution reaction with hydrazine hydrate.

The side chain, 1-((3,4-dimethoxyphenethyl)amino)-3-chloropropan-2-ol, is another crucial intermediate. Its synthesis begins with 3,4-dimethoxyphenethylamine, which can be prepared through various methods, including the reduction of 3,4-dimethoxyphenylacetonitrile. researchgate.netmdpi.com This amine is then reacted with epichlorohydrin. This reaction typically proceeds via the opening of the epoxide ring by the amine, resulting in the formation of the desired amino alcohol with a chloro substituent. nih.gov

The core and the side chain are then coupled. The hydroxyl group of the side chain can be activated, or more commonly, the alkoxide is formed using a suitable base, which then displaces the chlorine atom on the 6-position of the pyridazine ring in a nucleophilic aromatic substitution reaction.

Finally, the hydrazone moiety is introduced. The hydrazine group on the pyridazine ring is condensed with acetone. This reaction is a standard method for the formation of hydrazones. nih.govrdcthera.comnih.gov

Table 1: Key Intermediates in this compound Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | 6-chloro-3-hydrazinopyridazine | Pyridazine core |

| 2 | 3,4-dimethoxyphenethylamine | Precursor for the side chain |

| 3 | Epichlorohydrin | Building block for the propanolamine linker |

| 4 | Acetone | Forms the final hydrazone moiety |

Derivatization of this compound for Probing Molecular Mechanisms (e.g., isotopic labeling for metabolic studies)

To investigate the metabolic pathways and pharmacokinetics of this compound, isotopic labeling is a powerful tool. moravek.com This involves the strategic incorporation of stable or radioactive isotopes into the this compound molecule. The choice of isotope and its position within the molecule are critical for obtaining meaningful data from metabolic studies.

Commonly used isotopes for such purposes include Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) for stable isotope labeling, and Tritium (³H) and Carbon-14 (¹⁴C) for radiolabeling. The synthesis of isotopically labeled this compound would follow a similar synthetic route as the unlabeled compound, but would utilize a labeled precursor at a key step.

For instance, to introduce a deuterium label, a deuterated version of a starting material could be used. For carbon-14 labeling, [¹⁴C]acetone could be used in the final step to label the isopropylidene moiety of the hydrazone. Alternatively, labeled precursors for the synthesis of the 3,4-dimethoxyphenethylamine or pyridazine rings could be employed to introduce the label at other specific positions in the molecule.

The analysis of metabolites from isotopically labeled this compound is typically performed using mass spectrometry (MS) for stable isotopes or liquid scintillation counting and accelerator mass spectrometry for radioisotopes. nih.govnih.gov This allows researchers to track the biotransformation of the parent compound and identify its various metabolic products.

Development of Targeted Delivery Systems for In Vitro Research Applications (as a model therapeutic agent)

For in vitro research, particularly in studies investigating cellular uptake, receptor interaction, and mechanisms of action, it is often beneficial to utilize targeted delivery systems. These systems can enhance the solubility of the compound, protect it from degradation, and facilitate its delivery to specific cellular compartments. As a model therapeutic agent, this compound can be encapsulated within various nanocarriers.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. youtube.comtandfonline.com For a compound like this compound, it could be entrapped within the aqueous core or partitioned into the lipid bilayer, depending on its physicochemical properties. The surface of the liposomes can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cell types or receptors in vitro. mdpi.comyoutube.com

Polymeric nanoparticles represent another versatile platform for drug delivery. nih.govnih.gov Biodegradable polymers can be used to formulate nanoparticles that encapsulate this compound. The release of the compound from these nanoparticles can be controlled by the degradation rate of the polymer, allowing for sustained exposure to cells in culture. Similar to liposomes, the surface of these nanoparticles can be functionalized for targeted delivery. youtube.comastrazeneca.com

The development of such targeted delivery systems for this compound in an in vitro setting allows for more precise and controlled experiments. It can help to overcome challenges related to poor solubility or non-specific binding, leading to a better understanding of its biological activity at the cellular level.

Investigations into Novel Applications and Repurposing Potential of Dramedilol

Screening of Dramedilol in Unrelated Biological Systems (e.g., anti-parasitic activity)

There is currently no available scientific literature or published data detailing the screening of this compound for anti-parasitic properties. The investigation of existing drugs for new therapeutic indications, a process known as drug repurposing, is a common strategy in pharmaceutical research to identify new uses for approved compounds. However, this compound does not appear to have been a subject of such investigations for anti-parasitic activity based on the available information.

Identification of Novel Biological Targets through High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological or biochemical activity. chemdiv.comnih.gov This methodology is crucial for identifying novel biological targets for existing drugs. A review of available research indicates that this compound has not been subjected to high-throughput screening campaigns to identify new biological targets outside of its known mechanism of action as a β-blocker.

Mechanistic Basis for Observed Inactivity in Specific Research Contexts (e.g., Plasmodium vivax hypnozoites)

Plasmodium vivax is a malaria parasite characterized by a dormant liver stage, known as the hypnozoite, which can cause relapsing infections. wikipedia.orgcdc.gov The development of drugs that can effectively eliminate these hypnozoites is a key goal in malaria eradication efforts. There is no research available that has investigated the efficacy, or lack thereof, of this compound against P. vivax hypnozoites. Consequently, there is no information on the mechanistic basis for any potential activity or inactivity in this specific research context.

Future Directions and Advanced Research Methodologies for Dramedilol Studies

Integration of Multi-Omics Technologies (e.g., metabolomics, proteomics, transcriptomics) for Comprehensive Mechanistic Insight

The integration of multi-omics technologies offers a powerful avenue for a comprehensive understanding of Dramedilol's mechanistic actions and its interactions within biological systems. Multi-omics combines data from various biomolecular levels, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic view of biological functions and disease mechanisms nih.govpharmafeatures.com. This approach is crucial for deciphering complex biological systems and identifying novel therapeutic targets nih.govmdpi.com.

For this compound, multi-omics studies would involve:

Transcriptomics: Analyzing the complete set of RNA transcripts to identify changes in gene expression profiles induced by this compound. This can reveal disease-associated changes and potential biomarkers, offering insights into how this compound modulates gene activity frontiersin.orgtandfonline.comnih.gov.

Proteomics: Investigating the entire protein complement to understand protein function, interactions, and regulation in response to this compound. This is critical for elucidating protein-level effects and identifying potential drug targets frontiersin.orgtandfonline.comnih.gov.

Metabolomics: Studying small molecule metabolites to provide a dynamic and detailed analysis of metabolic functions affected by this compound. This can uncover alterations in metabolic pathways linked to its mechanism of action and potential off-target effects frontiersin.orgtandfonline.comnih.govresearchgate.net.

By integrating these diverse datasets, researchers can construct molecular networks and pathways, providing a more complete understanding of this compound's effects on the cellular and systemic level pharmafeatures.com. This comprehensive approach can reveal novel insights into drug responses, identify new biomarkers, and predict and optimize individualized treatments nih.govmdpi.comgenedata.com.

Table 1: Potential Insights from Multi-Omics Technologies for this compound Studies

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Transcriptomics | RNA expression profiles | Gene regulation, pathway activation/inhibition, identification of novel therapeutic targets. frontiersin.orgtandfonline.comnih.gov |

| Proteomics | Protein abundance, modifications, and interactions | Protein-level drug targets, off-target binding, signaling pathway modulation, functional changes. frontiersin.orgtandfonline.comnih.gov |

| Metabolomics | Small molecule metabolite profiles | Metabolic pathway perturbation, biomarker discovery, understanding drug metabolism and disposition. frontiersin.orgtandfonline.comnih.govresearchgate.net |

Application of Artificial Intelligence and Machine Learning in this compound Analog Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling more efficient analysis of vast amounts of data and facilitating the design and prediction of novel compounds nih.govnih.govtandfonline.com. For this compound, AI and ML methodologies would be invaluable for:

Analog Design: AI-driven generative algorithms can design new chemical entities (analogs) of this compound that meet specific constraints, exploring a vast chemical space to potentially develop more targeted drugs nih.gov. These models can generate novel molecules with desired properties, even without a starting template nih.govmdpi.com.

Activity Prediction: ML algorithms can predict various physicochemical properties of this compound analogs, such as solubility, lipophilicity, and molecular weight, which are crucial for assessing pharmacological, toxicological, and pharmacokinetic characteristics bioscipublisher.com. They can also predict drug efficacy, toxicity, and binding affinity to specific biological targets, accelerating the drug screening and optimization process nih.govnih.govbioscipublisher.comacs.org.

Structure-Activity Relationship (SAR) Studies: AI and ML enhance SAR studies by identifying patterns and relationships between the structural features of this compound and its biological activity. This allows for the refinement of predictions and optimization of molecular design acs.org.

Virtual Screening: AI-driven virtual screening techniques can foresee interactions between this compound or its analogs and target proteins, expediting the identification of promising compounds for further development acs.org.

Common ML models utilized in drug discovery include random forests, deep neural networks, and graphical neural networks, capable of modeling non-linear and complex datasets nih.govnih.govbioscipublisher.comacs.org.

Table 2: Applications of AI and Machine Learning in this compound Drug Design

| AI/ML Application | Description | Benefit for this compound Research |

| Analog Design | Generation of novel this compound chemical structures with desired properties using generative algorithms. nih.gov | Accelerated discovery of optimized this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. |

| Activity Prediction | Forecasting biological activity (e.g., potency, binding affinity) and physicochemical properties (e.g., solubility, lipophilicity) of this compound and its analogs. nih.govbioscipublisher.comacs.org | Early identification of promising candidates, reduction of experimental costs, and faster lead optimization. |

| SAR Studies | Identifying correlations between structural features and biological effects of this compound and its derivatives. acs.org | Rational design of more effective and selective this compound compounds by understanding key molecular determinants. |

| Virtual Screening | Computational identification of potential biological targets and off-targets for this compound and its analogs. acs.org | Efficient prioritization of compounds for experimental validation, leading to more focused and productive research. |

Development of Predictive In Vitro-In Vivo Extrapolation Models for Enhanced Preclinical Characterization

Predictive In Vitro-In Vivo Extrapolation (IVIVE) models are essential for bridging the gap between preclinical in vitro data and in vivo human outcomes, enhancing the efficiency and translatability of drug development wuxiapptec.comnih.govwuxiapptec.comacs.org. For this compound, the development and refinement of IVIVE models would be critical for:

Human Pharmacokinetic (PK) Prediction: IVIVE aims to predict human PK parameters, such as clearance, volume of distribution, and absorption rate, from in vitro data obtained from simpler metabolic models like human liver microsomes or hepatocytes wuxiapptec.comnih.govwuxiapptec.comresearchgate.netresearchgate.net. This is particularly important for estimating hepatic metabolic elimination wuxiapptec.comresearchgate.net.

Enhanced Preclinical Characterization: By accurately predicting in vivo behavior from in vitro assays, IVIVE can reduce market development risks, shorten turnaround times, and save costs during new drug development wuxiapptec.comwuxiapptec.com. It facilitates early screening of new chemical entities and helps in understanding the relationship between exposure and response wuxiapptec.com.

Guiding In Vivo Study Design: IVIVE, especially when combined with physiologically based pharmacokinetic (PBPK) models, can guide the design of more efficient and optimal in vivo preclinical studies, potentially reducing the number of animals required acs.org.

Addressing Interspecies Differences: Advanced IVIVE capabilities, such as those offered by organ-on-a-chip models, allow for rapid comparative studies between animal and human models, helping to identify interspecies differences early and improve the translatability of preclinical safety and toxicology assessments drug-dev.commorningstar.comnews-medical.net.

While challenges exist in accurately predicting in vivo data from in vitro systems, ongoing improvements in IVIVE methodologies, including the use of scaling factors and more sophisticated models, are continuously enhancing their reliability wuxiapptec.comresearchgate.netresearchgate.net.

Table 3: Key Parameters Predicted by IVIVE Models for this compound

| Parameter | Description | Significance for this compound |

| Hepatic Clearance | Rate at which this compound is eliminated by the liver. wuxiapptec.comnih.govwuxiapptec.comresearchgate.net | Crucial for determining dosage, predicting systemic exposure, and understanding metabolic stability. |

| Intestinal Absorption | Fraction of orally administered this compound absorbed into the bloodstream. researchgate.net | Influences oral bioavailability and the selection of suitable drug candidates. |

| Volume of Distribution | Apparent volume into which this compound distributes in the body. nih.gov | Important for understanding drug distribution and predicting plasma concentrations. |

| Elimination Half-Life | Time required for the concentration of this compound in the body to reduce by half. nih.gov | Determines dosing frequency and duration of action. |

Comparative Pharmacology and Structure-Activity Relationship Analysis with Other Beta-Adrenoceptor Antagonists

Comparative pharmacology and Structure-Activity Relationship (SAR) analysis are fundamental for understanding this compound's unique profile among beta-adrenoceptor antagonists and guiding its structural optimization. Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a diverse class of drugs that primarily block beta-adrenergic receptors revespcardiol.org.

Future research on this compound would involve:

Comparative Pharmacological Profiling: This would entail a detailed comparison of this compound's binding affinity, selectivity (e.g., β1 vs. β2 vs. β3 adrenoceptors), and intrinsic sympathomimetic activity against well-established beta-blockers such as propranolol (B1214883) (non-selective), atenolol (B1665814) (β1-selective), and bisoprolol (B1195378) (β1-selective) revespcardiol.orgcambridge.orgnih.govcapes.gov.br. Such comparisons can reveal this compound's relative potency and its specific receptor subtype preferences.

Structure-Activity Relationship (SAR) Analysis: SAR studies aim to correlate specific chemical features of this compound with its observed pharmacological activities. General SAR principles for beta-adrenoceptor antagonists indicate that key structural elements, such as the aromatic ring, the ether oxygen, a two-carbon spacer, and a secondary or tertiary amine, are crucial for activity pharmacy180.comfirsthope.co.in.

Aromatic Ring and Substituents: The nature and position of substituents on the aromatic ring significantly influence potency, selectivity, and lipophilicity pharmacy180.comfirsthope.co.innih.govwikipedia.orgoup.com. For instance, para-substitution can improve cardioselectivity nih.govwikipedia.org.

Side Chain: The presence of a branched alkyl group (e.g., isopropyl or tert-butyl) on the terminal amino nitrogen is often linked to beta-blocking potency nih.govoup.com. The chirality of the hydroxyl-bearing carbon in the side chain also plays a critical role, with the S-enantiomer typically possessing the beta-blocking activity oup.com.

Ether Linkage: The introduction of an –OCH2– group between the aromatic ring and the ethyl amine side chain, as seen in aryloxypropanolamines, is a common feature of many beta-blockers pharmacy180.comfirsthope.co.in.

Modulation of Properties: Understanding these SARs would allow for rational modifications to this compound's structure to modulate its properties, such as enhancing its cardioselectivity, reducing potential off-target effects, or optimizing its pharmacokinetic profile.

By conducting rigorous comparative pharmacology and SAR analyses, researchers can precisely define this compound's pharmacological niche and guide the design of next-generation derivatives with improved therapeutic characteristics.

Table 4: General Structure-Activity Relationship (SAR) Features for Beta-Adrenoceptor Antagonists Relevant to this compound

| Structural Feature | Impact on Activity/Selectivity |

| Aromatic Ring | Essential for beta-blocking activity; substituents influence lipophilicity and selectivity. firsthope.co.inwikipedia.org |

| Ether Linkage (-OCH2-) | Often present in potent beta-blockers (aryloxypropanolamines). pharmacy180.comfirsthope.co.in |

| Branched Alkyl Group on Amine | Contributes to beta-blockade potency (e.g., isopropyl or tert-butyl). nih.govoup.com |

| Secondary Amine | Optimal for activity. pharmacy180.com |

| Chirality | S-enantiomer typically possesses beta-blocking activity. oup.com |

| Substituent Position on Aromatic Ring | Ortho-substitution often leads to potent non-selective beta-blockers; para-substitution can enhance cardioselectivity. nih.govwikipedia.org |

Q & A

Basic Research Questions

Q. What structural characteristics of Dramedilol (C₂₀H₂₉N₅O₄) influence its pharmacological activity, and how should these be documented in experimental protocols?

- Methodological Answer : The vasodilatory properties of this compound are linked to its β-adrenergic receptor antagonism and nitric oxide modulation, attributed to its tertiary amine and hydroxyl groups. Researchers must document its molecular structure, purity (via HPLC/MS), and storage conditions (e.g., temperature, light sensitivity) to ensure reproducibility. Follow IUPAC naming conventions and report physicochemical properties (e.g., solubility, logP) in the "Materials and Methods" section .

Q. How should researchers design in vitro studies to evaluate this compound’s mechanism of action while minimizing confounding variables?

- Methodological Answer :

- Use primary endothelial cells or standardized cell lines (e.g., HUVECs) with appropriate positive/negative controls (e.g., propranolol for β-blockade comparison).

- Control for batch-to-batch variability in drug solubility by pre-testing solvents (e.g., DMSO concentration ≤0.1%).

- Validate results with orthogonal assays (e.g., cAMP assays for β-receptor activity and NO release quantification via chemiluminescence) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across preclinical models be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks:

- Technical Contradictions : If improved vasodilation in rodent models contrasts with limited efficacy in primates, assess interspecies differences in receptor density or metabolic pathways (e.g., cytochrome P450 isoforms).

- Statistical Contradictions : Use sensitivity analysis to evaluate whether outliers or sampling bias (e.g., small cohort sizes) skew results. Report effect sizes with 95% confidence intervals instead of relying solely on p-values .

Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Correct for multiple comparisons using the Benjamini-Hochberg procedure to reduce false discovery rates.

- Report absolute risk reduction (ARR) and number needed to treat (NNT) for clinical translation potential .

Q. How can researchers reconcile discrepancies between this compound’s preclinical promise and early-phase clinical trial outcomes?

- Methodological Answer : Conduct a translational gap analysis:

- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across species using allometric scaling.

- Validate biomarkers (e.g., endothelial function via flow-mediated dilation) in human trials that were predictive in preclinical models.

- Use adaptive trial designs to iteratively refine dosing regimens based on interim pharmacokinetic/pharmacodynamic data .

Q. What methodologies are critical for assessing this compound’s potential synergies with existing antihypertensive agents?

- Methodological Answer :

- Design factorial ANOVA experiments to test interactions with ACE inhibitors or calcium channel blockers.

- Measure additive/synergistic effects using the Combination Index (CI) method (e.g., Chou-Talalay model).

- Include mechanistic endpoints (e.g., arterial stiffness indices) to differentiate synergy from mere additive effects .

Data Integrity and Reproducibility

Q. What steps ensure long-term stability of this compound in experimental formulations?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV assays to detect degradation products.

- Optimize excipients (e.g., antioxidants like ascorbic acid) to prevent oxidation of the hydroxyl group.

- Document storage conditions and expiration dates in metadata for reproducibility .

Q. How should researchers address variability in this compound’s metabolic pathways across demographic subgroups?

- Methodological Answer :

- Stratify clinical data by CYP2D6 metabolizer status (poor, intermediate, extensive) using genotyping.

- Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., age, renal function) affecting clearance.

- Validate findings in independent cohorts to confirm generalizability .

Tables for Key Data

| Parameter | Preclinical (Rodent) | Clinical (Human) | Methodological Consideration |

|---|---|---|---|

| Bioavailability (%) | 85–90 | 45–50 | Allometric scaling for interspecies PK |

| IC₅₀ for β-receptor (nM) | 12.3 ± 1.2 | 18.9 ± 3.4 | Orthosteric vs. allosteric binding assays |

| Half-life (hours) | 2.5 | 6.8 | Adjust for protein binding differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.